

A Comprehensive Technical Guide to 4-(Difluoromethoxy)benzylamine

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Compound of Interest

Compound Name: 4-(Difluoromethoxy)benzylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-(Difluoromethoxy)benzylamine**, a key building block in medicinal chemistry. The strategic incorporation of the difluoromethoxy group (-OCHF₂) into molecular scaffolds is a widely utilized strategy to enhance the metabolic stability, modulate lipophilicity, and fine-tune the electronic properties of drug candidates. This document details the physicochemical properties, a representative synthetic protocol, and the broader role of the difluoromethoxy moiety in drug design, supported by examples of its application in approved therapeutics.

Core Properties of 4-(Difluoromethoxy)benzylamine

The fundamental physicochemical properties of **4-(Difluoromethoxy)benzylamine** are summarized below. These data are essential for its application in synthetic chemistry and for understanding its behavior in various experimental settings.

Property	Value
CAS Number	177842-14-7
Molecular Formula	C ₈ H ₉ F ₂ NO
Molecular Weight	173.16 g/mol
Appearance	Clear, light yellow to light orange liquid
Boiling Point	227 °C
Density	1.196 g/cm ³
Refractive Index	1.491
Flash Point	91 °C
pKa (Predicted)	8.90 ± 0.10
Storage Conditions	Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon)

Synthesis of 4-(Difluoromethoxy)benzylamine: A Representative Protocol

The synthesis of **4-(Difluoromethoxy)benzylamine** is most commonly achieved through the reductive amination of its corresponding aldehyde, 4-(difluoromethoxy)benzaldehyde. This two-step, one-pot procedure is a versatile and widely used method for the formation of amines.

Experimental Protocol: Reductive Amination

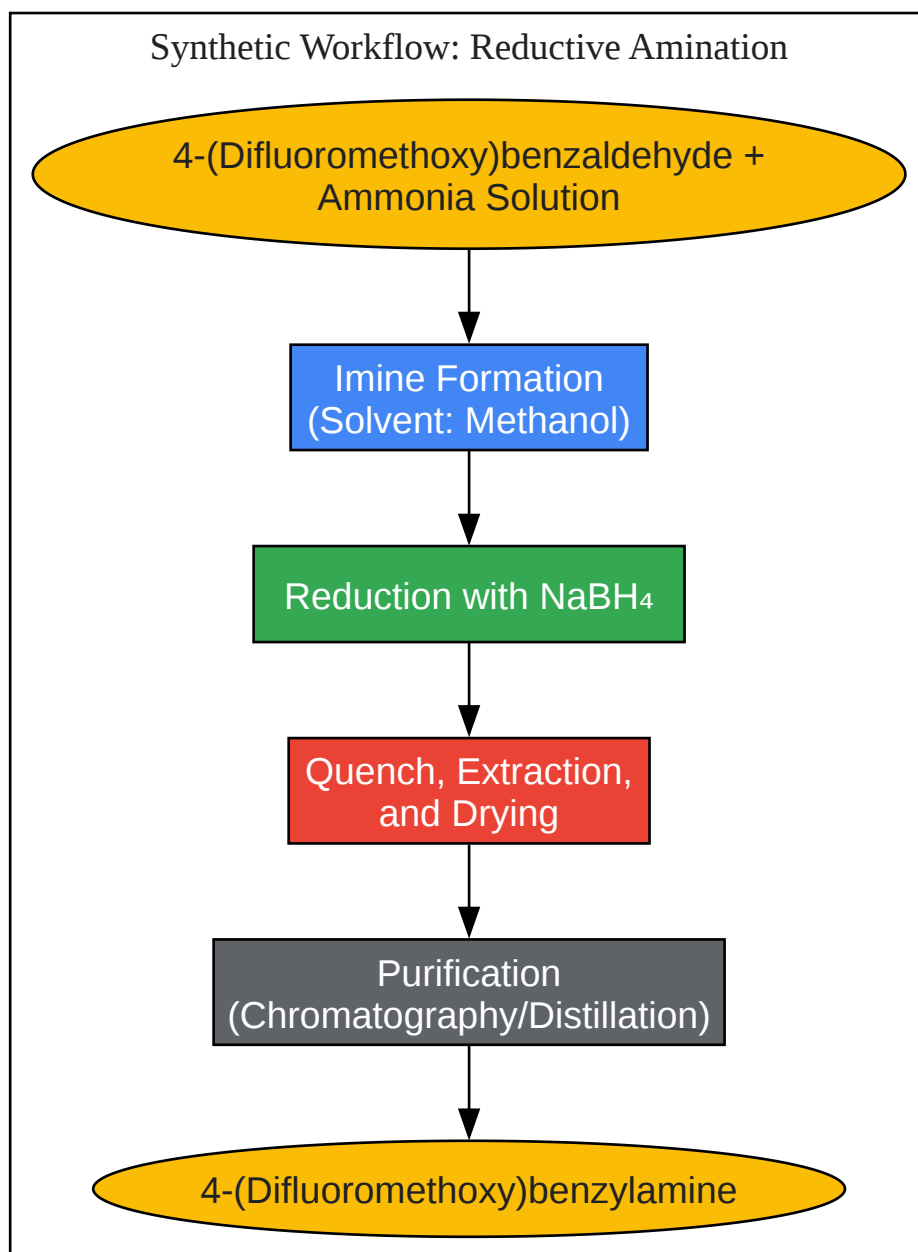
Materials:

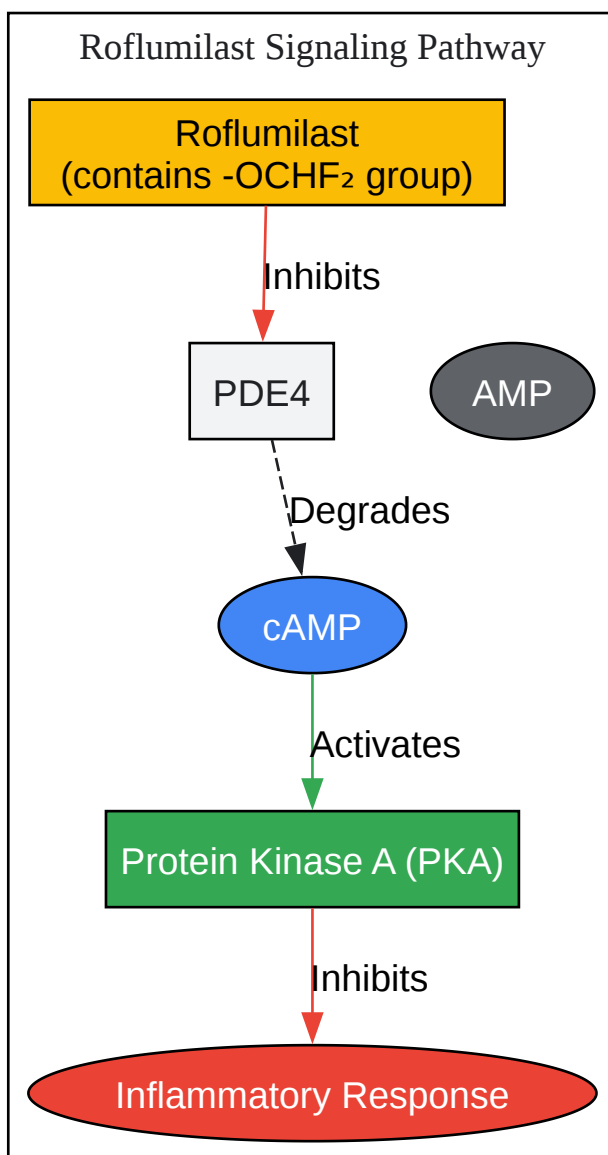
- 4-(Difluoromethoxy)benzaldehyde
- Ammonia (e.g., 7N solution in methanol)
- Reducing agent (e.g., Sodium borohydride (NaBH₄), α-picoline-borane)
- Solvent (e.g., Methanol (MeOH), Dichloromethane (DCM))

- Acetic Acid (optional, as a catalyst)

Procedure:

- **Imine Formation:** In a round-bottom flask, dissolve 4-(difluoromethoxy)benzaldehyde (1 equivalent) in a suitable solvent such as methanol. To this solution, add an excess of an ammonia solution (e.g., 7N in methanol, 1.5-2 equivalents). The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).
- **Reduction:** Once imine formation is complete or has reached equilibrium, the reaction mixture is cooled in an ice bath. The reducing agent, such as sodium borohydride (1.5 equivalents), is added portion-wise, ensuring the temperature remains low. The reaction is then allowed to warm to room temperature and stirred until the reduction is complete, as indicated by TLC.
- **Work-up and Isolation:** The reaction is quenched by the slow addition of water. The solvent is then removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent from the organic layer is evaporated to yield the crude **4-(difluoromethoxy)benzylamine**. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to afford the final product in high purity.





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